N-(4-bromo-3-chlorophenyl)benzamide
Description
N-(4-Bromo-3-chlorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromo and chloro groups at the 4- and 3-positions of the phenyl ring, respectively. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive benzamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates .
Properties
Molecular Formula |
C13H9BrClNO |
|---|---|
Molecular Weight |
310.57 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H9BrClNO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
CPIZFOKFSNJTLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
- Molecular Weight and Solubility: Halogenation (Br, Cl) increases molecular weight (e.g., 358.15 g/mol for N-(4-bromo-2-methylphenyl)-3-CF₃-benzamide) and may reduce aqueous solubility compared to non-halogenated analogs .
- Crystal Packing :
Contrasting Functional Outcomes
- Enzyme Modulation: While most benzamides act as HAT inhibitors, CTB,7 uniquely activates p300 HAT, demonstrating that minor substituent changes (e.g., CF₃ vs. Br/Cl) can reverse biological effects .
- Toxicity Profiles : Anti-inflammatory benzamides with benzimidazole moieties (e.g., compound 3a) show lower ulcerogenic risk than traditional NSAIDs, emphasizing the importance of hybrid structures .
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